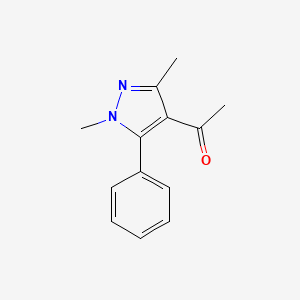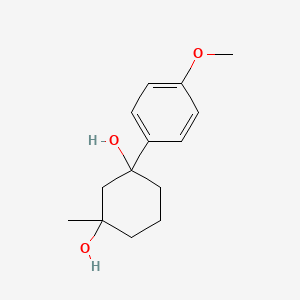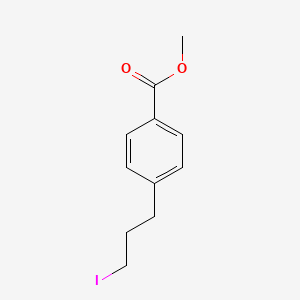![molecular formula C15H22N4O B15232625 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B15232625.png)
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one can be achieved through a multi-step process involving the formation of the spiro ring system. One common method involves the reaction of a suitable amine with a ketone to form an intermediate, which is then cyclized to form the spiro compound. The reaction conditions typically involve the use of a Lewis acid catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative .
Applications De Recherche Scientifique
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves the inhibition of kinase activity, particularly RIPK1. This inhibition blocks the activation of the necroptosis pathway, thereby preventing cell death. The compound interacts with the kinase domain of RIPK1, forming stable complexes that inhibit its activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spiro compound with similar structural features but different functional groups.
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spiro ring system and are also studied for their kinase inhibitory activity.
Uniqueness
8-(2-Aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific aminoethyl and phenyl substitutions, which confer distinct biological activities and chemical reactivity. Its ability to inhibit RIPK1 with high specificity makes it a valuable compound in medicinal chemistry research .
Propriétés
Formule moléculaire |
C15H22N4O |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
8-(2-aminoethyl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C15H22N4O/c16-8-11-18-9-6-15(7-10-18)14(20)17-12-19(15)13-4-2-1-3-5-13/h1-5H,6-12,16H2,(H,17,20) |
Clé InChI |
VZIXOTXEZOAKIM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5R,7S)-1-oxaspiro[4.4]nonan-7-ol](/img/structure/B15232566.png)

![2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid](/img/structure/B15232585.png)



![7-Methoxy-3-methylbenzo[d]isothiazole](/img/structure/B15232610.png)






